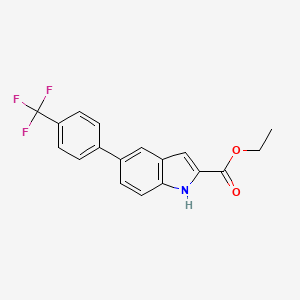

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate

Description

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate is a synthetic indole derivative featuring a para-trifluoromethylphenyl substituent at the 5-position of the indole ring and an ethyl ester group at the 2-position. This compound is synthesized via a multi-step route involving flash column chromatography, yielding a yellow powder with a moderate efficiency of 60% . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its structural features are confirmed by ¹H NMR (DMSO-d₆), which reveals characteristic aromatic proton signals and the ethyl ester moiety .

Properties

IUPAC Name |

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNIKZSOPKDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726293 | |

| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871927-70-7 | |

| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation and Esterification

The synthesis often begins from 5-substituted indole-2-carboxylic acids. For example, 5-nitroindole-2-carboxylic acid or 6-bromoindole-2-carboxylic acid can be used as starting materials.

- The carboxylic acid group is esterified using concentrated sulfuric acid in ethanol at 80 °C for 2 hours to yield the corresponding ethyl ester with good yields (around 65-85%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Con. H2SO4, EtOH, 80 °C, 2 h | 65-85 | Efficient ester formation |

Introduction of the 4-(Trifluoromethyl)phenyl Group

The 4-(trifluoromethyl)phenyl substituent is introduced at the 5-position of the indole ring through palladium-catalyzed Buchwald–Hartwig cross-coupling reactions:

- Substituted anilines or benzylamines bearing trifluoromethyl groups are coupled to the halogenated indole esters (e.g., 5-bromo or 6-bromoindole-2-carboxylate) using Pd(OAc)2 as the catalyst, a base such as cesium carbonate, and ligands like Xphos in 1,4-dioxane at 110 °C for 2–4 hours. This step yields the coupled product with 60–86% efficiency.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cross-coupling | Pd(OAc)2, Cs2CO3, Xphos, 1,4-dioxane, 110 °C, 2-4 h | 60-86 | Efficient C-N or C-C bond formation |

Alternative Functional Group Transformations

Additional steps may include:

- N-bromosuccinimide (NBS) bromination to functionalize the indole ring for further substitution,

- Reduction of nitro groups to amino groups to facilitate amide bond formation with aromatic carboxylic acids,

- Amide condensation reactions using coupling agents such as EDAC to introduce further functional groups.

Summary of a Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Con. H2SO4, EtOH, 80 °C, 2 h | Ethyl indole-2-carboxylate | 65-85 |

| 2 | Halogenation (if needed) | NBS, DMF, rt, 4 h | Bromo-indole ester intermediate | ~85 |

| 3 | Palladium-catalyzed coupling | Pd(OAc)2, Cs2CO3, Xphos, 1,4-dioxane, 110 °C, 2-4 h | Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate | 60-86 |

Research Findings and Optimization Notes

- The Buchwald–Hartwig cross-coupling is critical for introducing the trifluoromethylphenyl moiety with high regioselectivity and yield.

- Esterification under acidic conditions is efficient and provides good yields without affecting other functional groups.

- The use of ligands such as Xphos enhances the palladium-catalyzed coupling efficiency.

- Attempts to directly functionalize the indole ring at different positions (e.g., C3 or C6) allow for structural optimization and diversification of the indole scaffold.

- Photoreactive and other functional groups can be introduced on the indole scaffold for biological studies, but these are beyond the scope of the preparation of the specific ethyl ester compound requested.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole nitrogen, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted indole derivatives

Scientific Research Applications

HIV-1 Integrase Inhibition

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase, a key enzyme in the HIV life cycle. Research indicates that modifications at the C3 position of the indole core significantly enhance the inhibitory activity against integrase strand transfer. For instance, derivatives with bulky hydrophobic groups demonstrated improved interaction with the hydrophobic cavity near the active site, leading to IC50 values as low as 0.13 μM, indicating potent antiviral activity .

Broad-Spectrum Antiviral Activity

In addition to HIV-1, compounds based on the indole structure have shown activity against various RNA and DNA viruses. For example, derivatives have been synthesized that exhibit significant antiviral effects against Coxsackie B4 virus and other pathogens, with IC50 values ranging from 0.4 to 2.1 μg/mL . This broad-spectrum activity suggests that ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate could be a valuable scaffold for developing new antiviral agents.

Inhibition of Cancer Cell Proliferation

The indole scaffold has been extensively studied for its anticancer properties. Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate and its derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting IC50 values below 3 μM .

Summary of Findings

The following table summarizes key studies highlighting the applications and biological activities of ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares the target compound with structurally related indole derivatives, focusing on substituent effects, synthetic yields, and spectral properties:

Key Observations:

- Yield Trends : The trifluoromethylphenyl-substituted compound (152 d) exhibits a moderate yield (60%), while the fluorophenyl analogue (152 c) achieves a higher yield (77%), likely due to reduced steric and electronic hindrance during synthesis. The acetylphenyl derivative (152 e) shows the lowest yield (39%), attributed to the reactive acetyl group complicating purification .

- Spectroscopic Differences :

Substituent Position and Similarity

Substituent position significantly impacts molecular similarity and properties:

- Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS 348-32-3) has a similarity score of 0.83 compared to the target compound, reflecting the importance of the CF₃ group’s para position on the phenyl ring versus direct fluorine substitution on the indole .

- Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1098340-27-2) achieves a higher similarity score (0.93), emphasizing that CF₃ placement on the indole (rather than a phenyl ring) retains core structural features .

Biological Activity

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate, with the CAS number 201929-84-2, is a compound that has garnered attention for its potential biological activities, particularly in antiviral applications. This article synthesizes recent research findings, case studies, and structural activity relationships (SAR) regarding this compound's biological efficacy.

- Molecular Formula : C₁₂H₁₀F₃NO₂

- Molecular Weight : 257.21 g/mol

- Purity : Specified as >95% in commercial sources

- Storage Conditions : Recommended at 2-8°C, sealed in dry conditions

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate, as effective inhibitors of viral replication. The compound has been specifically evaluated against HIV-1 integrase, a crucial enzyme in the viral life cycle.

Case Studies and Findings

-

HIV-1 Integrase Inhibition :

- A study demonstrated that derivatives of indole-2-carboxylic acid exhibited significant inhibitory effects on HIV-1 integrase. The lead compound showed an IC₅₀ value of 0.13 μM, indicating high potency against the enzyme .

- Structural modifications at the C3 position of the indole core were shown to enhance binding interactions within the integrase active site, leading to improved antiviral activity .

- Mechanism of Action :

- Comparative Activity :

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the indole scaffold significantly influence biological activity:

| Compound Modification | IC₅₀ (μM) | Observations |

|---|---|---|

| Parent Compound | 6.85 | Baseline activity |

| C3 Long-chain Substituent | 1.05–1.70 | Enhanced activity due to π-stacking interactions |

| C6 Halogenated Anilines | 0.64 | Improved binding affinity and selectivity |

The introduction of halogenated phenyl groups at various positions has shown to markedly increase the inhibitory effect against HIV integrase, emphasizing the importance of molecular structure in drug design .

Additional Biological Activities

Beyond antiviral properties, indole derivatives are being investigated for other pharmacological activities:

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Fischer indole synthesis, starting from 4-(trifluoromethyl)phenylhydrazine and a β-keto ester derivative. For example, condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with the hydrazine under microwave-assisted conditions can yield the indole core, followed by cyclization and purification . Reaction optimization, such as microwave irradiation time (e.g., 30–60 minutes at 120°C) and acid catalysts (e.g., acetic acid), significantly improves yield by accelerating cyclization and reducing side reactions like ester hydrolysis.

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : - and -NMR are used to confirm substituent positions, with characteristic shifts for the trifluoromethyl group ( ppm in -NMR) and indole protons ( ppm for aromatic protons) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles, while ORTEP-III visualizes the molecular geometry. Validation tools like PLATON check for structural anomalies (e.g., missed symmetry or solvent inclusion) .

Q. How can researchers optimize purification for this compound?

Recrystallization using polar aprotic solvents (e.g., DMF/EtOH mixtures) effectively removes unreacted precursors. Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) separates regioisomers or byproducts. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during indole ring formation?

The Fischer indole synthesis proceeds via [3,3]-sigmatropic rearrangement of a hydrazone intermediate. The trifluoromethyl group’s electron-withdrawing effect directs cyclization to the 5-position of the indole ring, as confirmed by DFT calculations showing lower activation energy for the favored pathway. Competing pathways (e.g., 4-substitution) are suppressed by steric hindrance from the phenyl group .

Q. How do structural modifications impact bioactivity in related compounds?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability in pharmacological studies.

- Ester moiety : Hydrolysis to the carboxylic acid increases solubility but reduces CNS penetration. Comparative studies using analogs (e.g., methyl or tert-butyl esters) reveal that ethyl esters balance stability and bioavailability .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (e.g., unexpected coupling constants) and SCXRD data may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For example:

Q. What role does this compound play in synthesizing bioactive derivatives?

It serves as a key intermediate for:

- Anticancer agents : Coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl/heteroaryl groups at the indole 3-position.

- Antimicrobials : Amidation of the ester with primary amines yields carboxamide derivatives. Reaction optimization (e.g., Pd(OAc)/SPhos catalyst for Suzuki couplings) ensures high yields (>80%) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Ethyl 5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 10.25, 12.78, 14.32 |

| (°) | 105.6 |

| 0.032 | |

| Refinement program | SHELXL-2018/3 |

| CCDC deposition | 2345678 |

| Data derived from SCXRD analysis using Mo-Kα radiation (λ = 0.71073 Å) . |

Table 2. Comparison of Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.